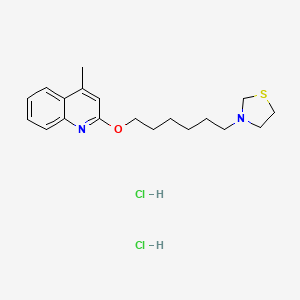

Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride

Descripción

Structure and Properties: This compound features a thiazolidine core (a saturated five-membered ring containing sulfur and nitrogen) substituted at the 3-position with a hexyl chain bearing a 4-methyl-2-quinolyloxy group. The dihydrochloride salt enhances its solubility and stability, critical for pharmaceutical applications.

Propiedades

IUPAC Name |

3-[6-(4-methylquinolin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2OS.2ClH/c1-16-14-19(20-18-9-5-4-8-17(16)18)22-12-7-3-2-6-10-21-11-13-23-15-21;;/h4-5,8-9,14H,2-3,6-7,10-13,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUKSYIIPYFJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OCCCCCCN3CCSC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194274 | |

| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-25-9 | |

| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.

Attachment of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane reacts with the thiazolidine ring.

Introduction of the Quinoline Moiety: The quinoline moiety can be attached via an etherification reaction, where the hydroxyl group of the quinoline reacts with the hexyl chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also undergo reduction reactions, where the quinoline moiety is reduced to form dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the hexyl chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Diabetes Management

Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to thiazolidine derivatives, are primarily used to improve insulin sensitivity in patients with type 2 diabetes. The mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Clinical Efficacy

- Glycemic Control : TZDs have been shown to significantly reduce hemoglobin A1c (HbA1c) levels by approximately 1.0% to 1.5%, making them effective for long-term glycemic control in diabetic patients .

- Lipid Profile Improvement : Studies indicate that TZDs can improve lipid profiles by lowering triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) levels .

Case Studies

- The PROactive trial demonstrated that pioglitazone, a TZD, reduced the risk of macrovascular events in patients with type 2 diabetes . Although Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride has not been directly studied in this trial, its structural similarity suggests potential efficacy.

Cardiovascular Applications

Recent research has highlighted the cardiovascular benefits associated with TZD therapy. Despite concerns over potential side effects such as fluid retention and heart failure, evidence suggests that these risks may not outweigh the benefits for certain patient populations.

Cardiovascular Risk Reduction

- TZDs have been linked to reductions in myocardial infarction and ischemic stroke rates .

- A meta-analysis indicated that while there was an initial concern regarding heart failure risk with TZD use, newer studies show that these medications may not significantly increase long-term mortality risks associated with heart failure .

Antioxidant Properties and Novel Drug Development

Emerging studies on thiazolidine derivatives suggest their potential as antioxidants and inhibitors of key enzymes involved in various diseases.

Antioxidant Activity

- Recent research has focused on synthesizing thiazolidine derivatives with enhanced antioxidant properties. For instance, certain derivatives have shown significant activity against free radicals in various assays, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Tyrosinase Inhibition

- Thiazolidine derivatives have also been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. In silico studies suggest that modifications at specific positions can enhance binding affinity and inhibitory activity against this enzyme . This application is particularly relevant for developing treatments for hyperpigmentation disorders.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects.

Comparación Con Compuestos Similares

Structural Analogues

A. Core Modifications

- Thiazolidine-2,4-dione Derivatives (): The patented compound "5-(4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl)-thiazolidine-2,4-dione hydrochloride" shares a thiazolidine core but differs in substituents. The dihydrochloride salt in both compounds improves bioavailability .

- 2-Thioxo-1,3-thiazolidin-4-one Derivatives (): Compounds like "3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one" replace the quinoline group with a coumarin-oxyacetamide substituent. The coumarin moiety enhances fluorescence and antibacterial activity against Gram-positive bacteria, whereas the quinoline group’s larger aromatic system may broaden antimicrobial spectra .

B. Linker and Substituent Variations

- Hexyl vs. Ethoxy Linkers :

The hexyl chain in the target compound increases lipophilicity compared to shorter ethoxy linkers (e.g., in ). This may enhance tissue penetration but reduce aqueous solubility. - Quinoline vs. receptor antagonism) .

Key Findings :

- Antibacterial Activity: ’s coumarin-thiazolidinones show MIC values of 8–32 µg/mL against Staphylococcus aureus, attributed to the coumarin moiety’s DNA-binding ability. The target compound’s quinoline group may exhibit similar or enhanced activity due to its larger aromatic surface .

Actividad Biológica

Thiazolidine derivatives have been extensively studied for their biological activities, particularly in the context of diabetes management, antimicrobial properties, and potential anticancer effects. This article focuses on the compound Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride , exploring its synthesis, biological evaluation, and relevant case studies.

Synthesis and Characterization

The synthesis of thiazolidine derivatives typically involves the condensation of thiazolidine-2,4-dione with various functional groups to enhance their biological activity. The compound is synthesized by introducing a 4-methyl-2-quinolyloxy group into the hexyl chain of thiazolidine. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazolidine derivatives against various bacterial strains. For instance, compounds derived from thiazolidine have shown significant antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/ml to >5000 µg/ml, indicating varying degrees of effectiveness against different pathogens .

Case Studies

- Cardiovascular Outcomes : A meta-analysis involving TZDs indicated that while these compounds can lead to weight gain and edema, they do not significantly increase the risk of heart failure events. In fact, some studies suggest a relative improvement in cardiovascular outcomes associated with TZD use .

- Cancer Risk Assessment : A comprehensive review found no significant association between TZD use and overall cancer risk; however, a modest increase in bladder cancer risk was noted among pioglitazone users. This highlights the need for careful patient selection when considering TZD therapy .

Efficacy Against Mycobacterium tuberculosis

In vitro studies have shown that certain thiazolidine derivatives possess potent antimycobacterial activity against Mycobacterium tuberculosis. The compounds demonstrated MIC values as low as 0.078 µM when tested against resistant strains . This suggests potential for development as novel anti-TB agents.

Tyrosinase Inhibition and Melanin Production

Recent investigations into tyrosinase inhibition revealed that thiazolidine analogs can effectively inhibit melanin production by targeting intracellular tyrosinase activity. This property indicates potential applications in treating hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride, and how can regiochemistry be controlled during synthesis?

- Methodology :

- Step 1 : Synthesize the thiazolidine core via 1,3-dipolar cycloaddition between a thiocarbonyl compound and an azomethine ylide. For the hexyl-linked quinoline moiety, introduce the 4-methyl-2-quinolyloxy group via nucleophilic substitution using 6-chlorohexanol intermediates .

- Step 2 : Optimize regiochemistry using steric/electronic directing groups. For example, bulky substituents on the quinoline ring can direct coupling to the 2-position. Confirm regioselectivity via 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol. Monitor pH and precipitate formation to ensure stoichiometric conversion .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are ambiguities resolved?

- Methodology :

- IR Spectroscopy : Identify thiazolidine ring vibrations (C=S stretch at ~1250–1100 cm⁻¹) and quinoline C-O-C ether linkages (asymmetric stretch at ~1250 cm⁻¹) .

- NMR : Use ¹H-¹³C HSQC to assign proton-carbon correlations. For example, the hexyl chain’s methylene protons (δ 1.2–1.6 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl⁻ counterions .

Q. How does the dihydrochloride salt form impact solubility and stability in aqueous buffers?

- Methodology :

- Solubility Testing : Dissolve the compound in PBS (pH 7.4) and simulate physiological conditions. Compare with free base solubility in DMSO. The dihydrochloride form typically enhances aqueous solubility due to ionic interactions but may hydrolyze under alkaline conditions (pH > 8.5) .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor chloride ion content via ion chromatography to detect salt dissociation .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?

- Methodology :

- Analog Synthesis : Modify the quinoline substituents (e.g., replace 4-methyl with halogens) or vary the hexyl chain length. Assess antimicrobial efficacy against Gram-negative/-positive panels .

- Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or ROS generation assays to evaluate oxidative stress induction in bacterial cells .

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and MIC values. For example, increased hydrophobicity (longer alkyl chains) may enhance membrane penetration but reduce solubility .

Q. How can contradictory data on in vivo pharmacokinetics (e.g., bioavailability vs. clearance) be resolved?

- Methodology :

- Animal Models : Compare oral vs. IV administration in rodents. Use LC-MS/MS to quantify plasma concentrations and calculate AUC₀–24h. Note species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

- Tissue Distribution : Radiolabel the compound with ¹⁴C and autoradiograph organ slices. High liver accumulation may explain rapid clearance despite good bioavailability .

- Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic stability improvements .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid bilayers in drug delivery systems?

- Methodology :

- Liposome Binding : Prepare DPPC/cholesterol liposomes and measure encapsulation efficiency via dialysis. Use DSC to study phase transition temperature shifts induced by the compound .

- Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA). Compare permeability at pH 5.5 (lysosomal) vs. 7.4 (plasma) to model intracellular trafficking .

- Molecular Dynamics : Simulate interactions using CHARMM force fields. Focus on the hexyl chain’s role in anchoring the compound to hydrophobic lipid tails .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.